![molecular formula C18H24O2 B130114 (3S,13S,14S,17S)-13-Methyl-1,2,3,4,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol CAS No. 517-07-7](/img/structure/B130114.png)

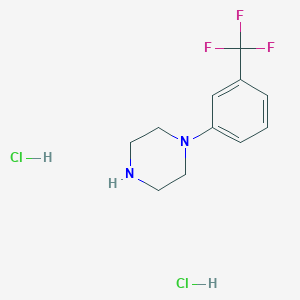

(3S,13S,14S,17S)-13-Methyl-1,2,3,4,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

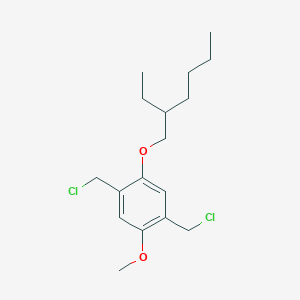

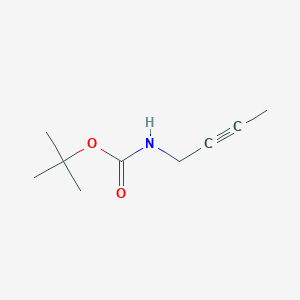

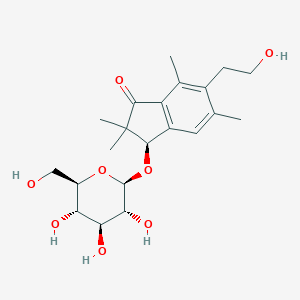

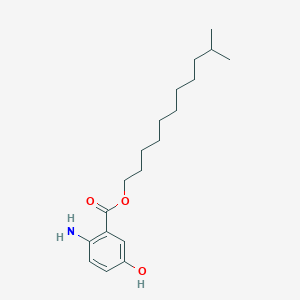

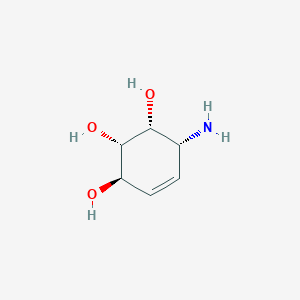

(3S,13S,14S,17S)-13-Methyl-1,2,3,4,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol, also known as this compound, is a useful research compound. Its molecular formula is C18H24O2 and its molecular weight is 272.4 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Structural Characterization

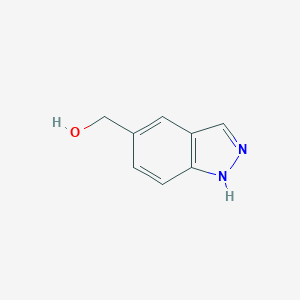

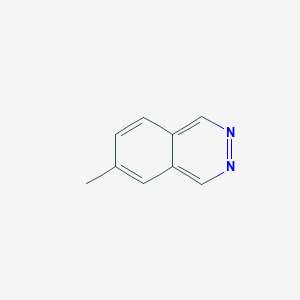

Research has detailed the synthesis of various derivatives of cyclopenta[a]phenanthrenes, which share structural similarities with the specified compound. For instance, Harvey et al. (1993) described the synthesis of trans-3,4-dihydrodiol metabolites of steroid-related carcinogens, highlighting the significance of specific structural features for tumorigenic activity Harvey et al., 1993. Similarly, Valverde et al. (2013) synthesized an aromatic-steroid derivative, showcasing a method that yields compounds with potential applications in understanding steroid-related biological processes Valverde et al., 2013.

Carcinogenic Potential and Biological Activity

Several studies have explored the carcinogenic potential of cyclopenta[a]phenanthrenes, providing insights into how structural variations influence biological activity. Coombs et al. (1966, 1986) synthesized and evaluated the tumorigenicity of various cyclopenta[a]phenanthrene derivatives, revealing how substitutions at specific positions affect carcinogenicity Coombs, 1966; Kashino et al., 1986. The work by Boyd et al. (1995) further investigates the metabolic activation of these compounds, highlighting the importance of dihydrodiol conformation for activating cyclopenta[a]phenanthrenes' tumorigenic properties Boyd et al., 1995.

properties

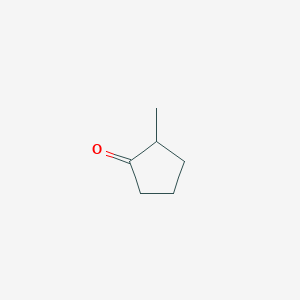

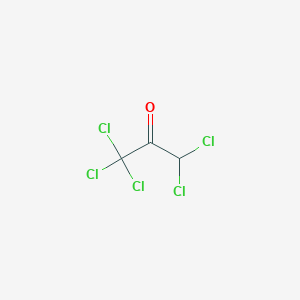

| { "Design of the Synthesis Pathway": "The synthesis of (3S,13S,14S,17S)-13-Methyl-1,2,3,4,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol can be achieved through a multi-step synthesis pathway involving several key reactions such as alkylation, reduction, and hydrolysis.", "Starting Materials": [ "1,4-cyclohexadiene", "Bromine", "Sodium hydroxide", "Methanol", "Sodium borohydride", "Methanesulfonic acid", "Sodium bicarbonate", "Sodium chloride", "Ethyl acetate", "Water", "Sodium sulfate", "Methanol", "Acetic anhydride", "Pyridine", "Sodium hydroxide", "Methanol", "Hydrogen gas", "Palladium on carbon", "Hydrochloric acid", "Sodium hydroxide", "Methanol" ], "Reaction": [ "Step 1: Bromination of 1,4-cyclohexadiene with bromine to form 1,4-dibromocyclohexene", "Step 2: Alkylation of 1,4-dibromocyclohexene with methyl iodide in the presence of sodium hydroxide and methanol to form 1-bromo-3-methylcyclohexene", "Step 3: Reduction of 1-bromo-3-methylcyclohexene with sodium borohydride in the presence of methanesulfonic acid to form 3-methylcyclohexene", "Step 4: Hydrolysis of 3-methylcyclohexene with sodium hydroxide and water to form 3-methylcyclohexanol", "Step 5: Acetylation of 3-methylcyclohexanol with acetic anhydride and pyridine to form 3-methylcyclohexyl acetate", "Step 6: Reduction of 3-methylcyclohexyl acetate with hydrogen gas in the presence of palladium on carbon to form 3-methylcyclohexanol", "Step 7: Bromination of 3-methylcyclohexanol with bromine to form 3-bromo-3-methylcyclohexanol", "Step 8: Alkylation of 3-bromo-3-methylcyclohexanol with methyl iodide in the presence of sodium hydroxide and methanol to form (3S,13S,14S,17S)-13-Methyl-1,2,3,4,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol", "Step 9: Purification of the product by extraction with ethyl acetate, washing with sodium bicarbonate and sodium chloride, drying with sodium sulfate, and recrystallization from methanol" ] } | |

CAS RN |

517-07-7 |

Molecular Formula |

C18H24O2 |

Molecular Weight |

272.4 g/mol |

IUPAC Name |

(3S,13S,17S)-13-methyl-1,2,3,4,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol |

InChI |

InChI=1S/C18H24O2/c1-18-9-8-14-13-5-3-12(19)10-11(13)2-4-15(14)16(18)6-7-17(18)20/h2,4,12,16-17,19-20H,3,5-10H2,1H3/t12-,16?,17-,18-/m0/s1 |

InChI Key |

FHUJXHJKJMSASV-DBFMJEBKSA-N |

Isomeric SMILES |

C[C@]12CCC3=C(C1CC[C@@H]2O)C=CC4=C3CC[C@@H](C4)O |

SMILES |

CC12CCC3=C(C1CCC2O)C=CC4=C3CCC(C4)O |

Canonical SMILES |

CC12CCC3=C(C1CCC2O)C=CC4=C3CCC(C4)O |

synonyms |

(3β,17β)-Estra-5,7,9-triene-3,17-diol; Estra-5,7,9-triene-3β,17β-diol; Estra-5(10),6,8-triene-3β,17β-diol |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.